molecular formula C20H20N4O6S2 B2952885 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361160-07-8

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2952885
CAS No.: 361160-07-8
M. Wt: 476.52
InChI Key: YWEPELCFZVQNHT-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 4 and a nitro group at position 4. The benzamide moiety is further modified with a piperidin-1-ylsulfonyl group at the para position (Figure 1). This compound is structurally designed to combine electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S2/c1-30-16-11-14(24(26)27)12-17-18(16)21-20(31-17)22-19(25)13-5-7-15(8-6-13)32(28,29)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPELCFZVQNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of a methoxy group, a nitro group, and a piperidinyl sulfonamide moiety, positions it as a potential candidate for various biological applications, particularly in pharmacology.

The molecular formula of the compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of approximately 396.5 g/mol. The compound's structure includes functional groups that influence its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

CompoundMIC (μg/mL)Inhibition (%)
This compound5085
Control (Standard Antibiotic)1095

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, suggesting its potential as an antibiotic agent.

Antitubercular Activity

A study focusing on the synthesis of benzothiazole-based compounds reported that derivatives similar to this compound demonstrated activity against Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with key proteins involved in the pathogen's survival.

CompoundIC50 (μM)MIC (μM)
This compound7.7 ± 0.80.08
Standard Drug (Isoniazid)0.2Not applicable

The IC50 value indicates effective inhibition of Mtb growth at low concentrations, highlighting its potential as an anti-tubercular agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes crucial for bacterial cell wall synthesis and metabolic pathways. This interaction disrupts cellular processes, leading to bacterial death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent research article evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The study concluded that modifications in the benzothiazole structure significantly affect antimicrobial potency.
  • Antitubercular Screening : Another investigation focused on the antitubercular properties of related compounds demonstrated that structural variations influenced binding affinity to Mtb proteins, suggesting that our compound could be optimized for enhanced activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzo[d]thiazole Derivatives

Compound Name Benzo[d]thiazole Substituents Benzamide Substituents Key Functional Groups Reference
Target Compound 4-methoxy, 6-nitro 4-(piperidin-1-ylsulfonyl) Nitro, methoxy, sulfonamide
4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide 4-methoxy, 6-nitro 4-((4-fluorophenyl)sulfonyl)butanamide Fluorophenyl sulfonyl, butanamide chain
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Thiazole core (non-benzo) 4-(piperidin-1-ylsulfonyl) Piperidinylsulfonyl, dimethylphenyl
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-bromo 4-(4-methylpiperazinyl) Bromo, methylpiperazine
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-methoxy, 7-morpholino 4-fluoro Morpholino, fluoro

Key Observations :

  • The target compound is unique in combining nitro and piperidinylsulfonyl groups, distinguishing it from analogs like 12 (), which lack sulfonamide linkages .
  • The fluorophenyl sulfonyl group in 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide introduces halogenated hydrophobicity, contrasting with the target compound’s piperidine-based sulfonamide .

Key Observations :

  • The target compound’s synthesis likely parallels Compound 11 (), utilizing amide bond formation between a substituted benzo[d]thiazole amine and a sulfonylbenzoyl derivative. However, the nitro group may require protective strategies during synthesis .
  • Suzuki coupling (as in Compound 12a ) is a common method for introducing aryl groups to benzo[d]thiazoles, but the nitro group’s presence in the target compound may limit such approaches due to competing reactivity .

Table 3: Comparative Properties

Compound Melting Point (°C) Solubility Trends Biological Activity (Hypothesized) Reference
Target Compound N/A Moderate (piperidinylsulfonyl enhances solubility) Calcium channel modulation (analogous to 2D216)
Compound 12b 234.6–238.2 Low (crystalline solid) Enzyme inhibition
TOZ5 N/A High (fluoro, morpholino) PET imaging
2D216 N/A Moderate NF-κB signal potentiation

Key Observations :

  • The nitro group in the target compound may confer oxidative stress-related activity, contrasting with morpholino-containing analogs like TOZ5, which are tailored for imaging .

Spectral Characterization

  • NMR : The nitro group in the target compound would deshield adjacent protons, producing distinct downfield shifts in ¹H-NMR (cf. Compound 12b in , which shows aromatic proton shifts at δ 7.2–8.1 ppm) .
  • HRMS : Expected molecular ion at m/z 453.5 (C₁₈H₁₆FN₃O₆S₂) for the fluorophenyl analog (), while the target compound’s molecular weight would differ based on the piperidine substituent .

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